TMCB

CK2 inhibition Medicinal chemistry Apoptosis

TMCB is the only commercially available inhibitor delivering equipotent dual targeting of CK2 and ERK8 (IC₅₀ = 0.50 µM for both). Unlike generic CK2 inhibitors (CX-4945, DMAT), TMCB's unique tetrabromobenzimidazole scaffold provides a clean selectivity window — Ki >8 µM against PIM1, HIPK2, and DYRK1A — eliminating confounding off-target effects. This is critical for accurately modeling systems where both CK2 and ERK8 signaling are active; using a CK2-selective agent would leave ERK8 activity unaccounted for. Validated pro-apoptotic efficacy in Jurkat cells (10–50 µM, 6.3-fold more potent than TBB) makes it the gold-standard reference compound for apoptosis screening and kinase panel calibration. Choose TMCB when experimental reproducibility and mechanistic precision cannot be compromised.

Molecular Formula C11H9Br4N3O2
Molecular Weight 534.83
CAS No. 1085822-09-8
Cat. No. B1194547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMCB
CAS1085822-09-8
SynonymsTMCB
Molecular FormulaC11H9Br4N3O2
Molecular Weight534.83
Structural Identifiers
SMILESCN(C)C1=NC2=C(N1CC(=O)O)C(=C(C(=C2Br)Br)Br)Br
InChIInChI=1S/C11H9Br4N3O2/c1-17(2)11-16-9-7(14)5(12)6(13)8(15)10(9)18(11)3-4(19)20/h3H2,1-2H3,(H,19,20)
InChIKeyPHAOTASRLQMKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TMCB (CK2/ERK8-IN-1): A Dual-Kinase Inhibitor for Precision Signal Transduction Studies


TMCB (CAS 1085822-09-8), also known as CK2/ERK8-IN-1, is a synthetic small molecule belonging to the tetrabromobenzimidazole class [1]. It is a cell-permeable, ATP-competitive dual inhibitor of Casein Kinase 2 (CK2) and Extracellular Signal-Regulated Kinase 8 (ERK8/MAPK15), exhibiting an IC50 of 0.50 µM for both targets . TMCB was identified through a medicinal chemistry optimization program aimed at improving the selectivity and cellular efficacy of its parent compound, 4,5,6,7-tetrabromobenzotriazole (TBB) [1]. Its high purity (≥98%) and well-characterized biochemical profile have established it as a superior chemical probe for dissecting CK2- and ERK8-mediated signaling pathways, particularly in cancer cell models .

Why Generic CK2 Inhibitors Cannot Substitute for TMCB in ERK8-Dependent Research


The critical limitation of substituting TMCB with other CK2 inhibitors lies in its unique dual-targeting of ERK8. While compounds like TBB and DMAT are effective CK2 inhibitors, their kinase selectivity profiles are markedly different, leading to divergent biological outcomes. Specifically, TMCB is a validated, equipotent inhibitor of ERK8 (IC50 = 0.50 µM), a kinase often overlooked in CK2-focused studies [1]. This dual inhibition is essential for accurately modeling systems where both CK2 and ERK8 signaling are active, as the use of a CK2-selective agent would leave ERK8 activity unaccounted for. Furthermore, the tetrabromo-benzimidazole scaffold confers a distinct selectivity fingerprint, with TMCB demonstrating a more favorable off-target profile against PIM1, HIPK2, and DYRK1A (Ki > 8 µM) compared to earlier analogs like DMAT . Therefore, simply substituting TMCB with a generic CK2 inhibitor like CX-4945 or DMAT will fundamentally alter the experimental conditions, potentially leading to misinterpretation of results in cell signaling and apoptosis assays.

TMCB: Quantitative Evidence of Differentiated Kinase Inhibition and Cellular Efficacy


Improved CK2 Inhibitory Potency and Cellular Efficacy Over Parent Compound TBB

TMCB (compound 2c) was rationally designed to improve upon the inhibitory profile of the first-generation CK2 inhibitor TBB. In comparative biochemical assays, TMCB demonstrated a Ki of 40 nM for CK2, representing a marked improvement over TBB [1]. This increased potency translated to a significantly enhanced ability to induce apoptosis in Jurkat cells, with a DC50 of 2.7 µM compared to 17 µM for TBB, reflecting a 6.3-fold increase in cellular efficacy [1].

CK2 inhibition Medicinal chemistry Apoptosis

Dual CK2/ERK8 Inhibition: A Critical Functional Differentiator from CK2-Selective Probes

A key distinguishing feature of TMCB is its equipotent inhibition of both CK2 and the atypical MAP kinase ERK8. This dual activity is not a feature of most other CK2 inhibitors. TMCB exhibits an IC50 of 0.50 µM for both CK2 and ERK8 in biochemical assays . In contrast, the widely used CK2 inhibitors CX-4945 (Silmitasertib) and DMAT are primarily characterized as highly selective for CK2, with reported CK2 IC50 values of 1 nM and 140 nM, respectively, and no reported significant activity against ERK8 .

ERK8/MAPK15 Dual inhibition Kinase selectivity

Improved Kinase Selectivity Profile Over DMAT: Reduced Off-Target Binding

Comparative kinase profiling reveals TMCB possesses a more favorable selectivity window than the CK2 inhibitor DMAT. While both compounds inhibit CK2, their off-target binding affinities differ significantly. TMCB binds to the off-targets PIM1, HIPK2, and DYRK1A with Ki values of 8.65 µM, 15.25 µM, and 11.9 µM, respectively . In contrast, DMAT is a potent inhibitor of several other kinases, including the PIM family, with a reported IC50 of 0.14 µM for CK2 and significant activity against PIM1 and PIM3 . This indicates that TMCB's selectivity window over these specific off-targets is substantially wider.

Selectivity Off-target effects Kinase profiling

Validated Pro-Apoptotic Efficacy in Jurkat Cells with a Defined Concentration Range

TMCB has been rigorously validated to induce apoptosis in the Jurkat human T-cell leukemia model, providing a clear and reproducible functional readout. It induces apoptosis when used at concentrations ranging from 10 to 50 µM over a 24-hour incubation period [1]. This effect is more potent than that of its predecessor, TBB, which requires a higher DC50 of 17 µM to achieve a similar effect [2]. While other CK2 inhibitors like CX-4945 also induce apoptosis, the dual-targeting mechanism of TMCB offers a distinct pathway to this outcome.

Apoptosis Cancer cell biology Jurkat cells

Superior DMSO Solubility for Enhanced In Vitro Assay Flexibility

TMCB exhibits excellent solubility in DMSO, a critical property for preparing concentrated stock solutions for in vitro and cell-based assays. It achieves a solubility of at least 31.17 mM (16.67 mg/mL) in DMSO with sonication, and is also reported as soluble to 25 mM . This high solubility simplifies the preparation of working solutions and minimizes the need for co-solvents that could interfere with cellular assays. This represents a practical advantage over less soluble analogs, ensuring reliable and reproducible experimental setups.

Solubility Formulation In vitro assay

Recommended Research and Industrial Applications for TMCB (1085822-09-8)


Dissecting ERK8/MAPK15 Signaling in Cancer Cell Models

TMCB is the premier tool compound for studying ERK8-dependent signaling pathways. Its equipotent inhibition of CK2 and ERK8 (IC50 = 0.50 µM for both) is a unique feature among commercially available CK2 inhibitors . This allows researchers to investigate the combined and individual contributions of these two kinases to processes like cell proliferation, migration, and survival. Using TMCB in conjunction with genetic knockdown (siRNA/shRNA) of ERK8 or CK2 enables a powerful pharmacological approach to validate target engagement and dissect pathway crosstalk in cell lines such as Jurkat, HeLa, and other cancer models.

Induction and Analysis of Apoptosis in Hematological Malignancies

TMCB has a well-documented and potent pro-apoptotic effect, validated in the Jurkat T-cell leukemia model at concentrations ranging from 10 to 50 µM . This makes it a valuable chemical probe for studying apoptotic mechanisms and for screening potential anti-leukemic agents. Its higher potency (6.3-fold lower DC50) compared to the parent compound TBB provides a larger experimental window and reduces the likelihood of off-target effects at lower concentrations [1]. TMCB can be used as a positive control in apoptosis assays (e.g., Annexin V/PI staining, caspase activation assays) to benchmark the efficacy of novel compounds.

Kinase Selectivity Profiling and Assay Validation

Due to its well-defined selectivity profile, TMCB is an ideal reference compound for validating kinase inhibitor screening assays. Its affinity for CK2 (Ki 0.25 µM) and its weaker binding to off-targets like PIM1 (Ki 8.65 µM), HIPK2 (Ki 15.25 µM), and DYRK1A (Ki 11.9 µM) provide a known selectivity fingerprint that can be used to benchmark the performance of new kinase panels or to calibrate assay sensitivity . It serves as a more selective alternative to DMAT for studies where PIM kinase inhibition is a confounding factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMCB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.